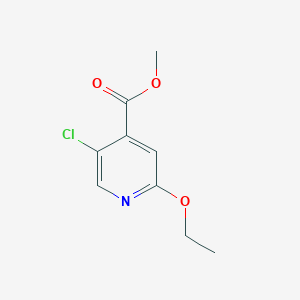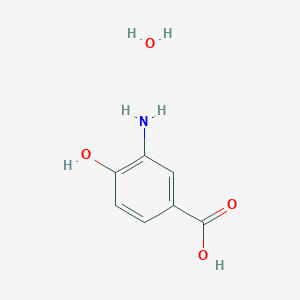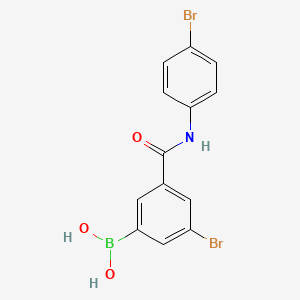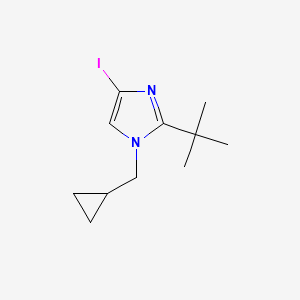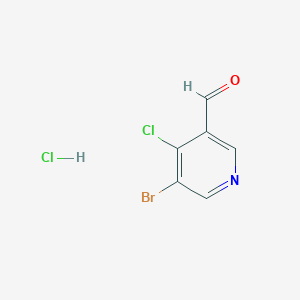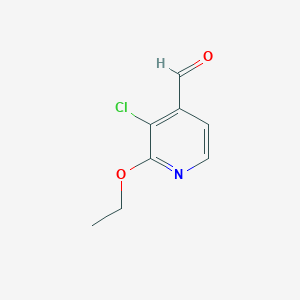
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide (4-Br-2-Cl-3-CHO-HBr) is a synthetic compound that has been used in various scientific research applications. It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound, and is a colorless solid. 4-Br-2-Cl-3-CHO-HBr is used in a variety of scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
4-Br-2-Cl-3-CHO-HBr has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, including pyridines, pyrrolidines, and pyrimidines. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. Additionally, 4-Br-2-Cl-3-CHO-HBr has been used in the synthesis of dyes and pigments, as well as in the synthesis of various polymers and plastics.
Wirkmechanismus
The mechanism of action of 4-Br-2-Cl-3-CHO-HBr is not fully understood. However, it is believed to be a brominating agent, which means it is capable of adding bromine atoms to other molecules. This is thought to be due to the presence of the bromine atom in the 4-Br-2-Cl-3-CHO-HBr molecule, which acts as a Lewis acid and can react with other molecules to form brominated derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-2-Cl-3-CHO-HBr are not fully understood. However, it is believed to be a strong irritant to the skin, eyes, and mucous membranes. It is also believed to be toxic if ingested, and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
4-Br-2-Cl-3-CHO-HBr has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable under a wide range of conditions. Additionally, it is a strong brominating agent, which makes it useful for synthesizing a variety of organic compounds. However, it is also a strong irritant, and should be handled with care.
Zukünftige Richtungen
In the future, 4-Br-2-Cl-3-CHO-HBr may be used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, pigments, and polymers. Additionally, further research may be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound may be further studied to determine its potential uses in other scientific research applications. Finally, further research may be conducted to develop more efficient and safe synthesis methods for 4-Br-2-Cl-3-CHO-HBr.
Synthesemethoden
4-Br-2-Cl-3-CHO-HBr can be synthesized using a variety of methods, such as the reaction of 4-bromo-2-chloropyridine (4-Br-2-Cl-pyridine) with dimethylsulfate (DMS) in the presence of a base. The reaction proceeds through an SN2 mechanism, with the DMS acting as a nucleophile and displacing the bromine from 4-Br-2-Cl-pyridine. The resulting intermediate is then hydrolyzed with aqueous hydrobromic acid to yield 4-Br-2-Cl-3-CHO-HBr.
Eigenschaften
IUPAC Name |
4-bromo-2-chloropyridine-3-carbaldehyde;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO.BrH/c7-5-1-2-9-6(8)4(5)3-10;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZQBUWASHETHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Cl.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)
